N-(3-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, commonly known as HPP-22, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPP-22 belongs to the class of piperidinecarboxamide compounds and is known to exhibit potent neuroprotective properties.
Wirkmechanismus
The neuroprotective effects of HPP-22 are mediated through its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and neuroprotection. HPP-22 is known to bind to the sigma-1 receptor and modulate its activity, leading to the activation of various signaling pathways that promote cell survival and neuroprotection.
Biochemical and physiological effects:
HPP-22 has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the inhibition of oxidative stress and inflammation. It has also been found to enhance mitochondrial function and reduce neuronal cell death in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using HPP-22 in lab experiments is its potent neuroprotective properties, which make it an ideal candidate for studying the mechanisms of neuroprotection and developing new therapeutic strategies for neurological disorders. However, the limitations of using HPP-22 include its high cost, low solubility, and potential toxicity at high doses.
Zukünftige Richtungen
Future research on HPP-22 should focus on elucidating its mechanism of action at the molecular level, identifying its target proteins and signaling pathways, and developing new analogs with improved pharmacokinetic properties. Additionally, HPP-22 should be tested in more animal models of neurological disorders to determine its efficacy and safety in vivo. Finally, clinical trials should be conducted to evaluate the potential therapeutic applications of HPP-22 in humans.
Synthesemethoden
The synthesis of HPP-22 involves the reaction of 3-hydroxybenzaldehyde with 1-(propylsulfonyl)piperidine-4-carboxylic acid to form the intermediate compound, which is then treated with thionyl chloride to obtain the final product. The yield of HPP-22 can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.
Wissenschaftliche Forschungsanwendungen
HPP-22 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has been shown to exhibit potent neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. HPP-22 has also been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-10-22(20,21)17-8-6-12(7-9-17)15(19)16-13-4-3-5-14(18)11-13/h3-5,11-12,18H,2,6-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYHLDLMDJCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.